Olanzapine-N-oxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVNYCDXBXGQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174794-02-6 |

Source

|

| Record name | Olanzapine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine Related Compound C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLANZAPINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Generation of Olanzapine-N-oxide: A Technical Guide for Preliminary Studies

This guide provides a comprehensive technical overview for the in vitro generation of Olanzapine-N-oxide, a significant metabolite of the atypical antipsychotic drug olanzapine. Understanding the biological activity and toxicological profile of drug metabolites is a cornerstone of modern drug development, making the reliable in vitro production of these compounds essential for preliminary research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The "Why" Behind Metabolite Synthesis

In drug discovery and development, the parent drug is only part of the story. Once administered, a drug undergoes metabolic transformation, primarily in the liver, into various metabolites. These metabolites can be pharmacologically active, inactive, or even toxic. Olanzapine, a thienobenzodiazepine derivative, is extensively metabolized, with Olanzapine-N-oxide being one of its key oxidative metabolites.[1][2] The generation of this N-oxide in a controlled in vitro setting is crucial for several reasons:

-

Pharmacological Characterization: To assess whether Olanzapine-N-oxide contributes to the therapeutic effects or side-effect profile of the parent drug.[3][4]

-

Toxicology Screening: To identify any potential toxicities associated with the metabolite, which might not be apparent from studies on olanzapine alone.

-

Reference Standard Generation: To produce a pure standard for analytical method development, enabling the accurate quantification of the metabolite in biological samples from clinical or preclinical studies.[5]

This guide will detail the primary methods for generating Olanzapine-N-oxide: enzymatic synthesis using liver microsomes or recombinant enzymes, and chemical synthesis.

Metabolic Landscape of Olanzapine

Olanzapine undergoes complex Phase I and Phase II metabolism. The primary routes include direct glucuronidation and oxidation.[6][7] Olanzapine-N-oxide is formed through an oxidative pathway.[2]

The key enzymes responsible for the N-oxidation of olanzapine are Flavin-containing monooxygenase 3 (FMO3) and, to a lesser extent, Cytochrome P450 2D6 (CYP2D6).[8][9][10] Understanding this enzymatic basis is fundamental to designing effective in vitro generation systems.

Caption: Major metabolic pathways of Olanzapine.

Enzymatic Generation of Olanzapine-N-oxide

Enzymatic methods provide a biomimetic approach to generating metabolites, closely replicating the biological processes in the liver.

Rationale for Method Selection

The choice between using human liver microsomes (HLMs) and recombinant enzymes depends on the study's objective. HLMs contain a full complement of drug-metabolizing enzymes and offer a holistic view of metabolic pathways.[11][12] However, for specifically generating a metabolite from a known pathway, recombinant enzymes (e.g., recombinant human FMO3) offer higher specificity and cleaner reaction profiles.

Experimental Protocol: Using Human Liver Microsomes (HLMs)

This protocol outlines a typical incubation for generating Olanzapine-N-oxide using pooled HLMs.

Materials:

-

Olanzapine

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Water bath or incubator at 37°C

-

Microcentrifuge tubes

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Potassium Phosphate Buffer (to final volume)

-

HLMs (final concentration of 0.5-1.0 mg/mL)[12]

-

MgCl₂ (final concentration of 5-10 mM)

-

Olanzapine (from a stock solution in a suitable solvent like DMSO, final concentration typically 1-50 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid enzyme inhibition.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Add the NADPH regenerating system to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). Optimization of incubation time may be necessary to maximize yield and minimize product degradation.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully collect the supernatant, which now contains the generated Olanzapine-N-oxide, for subsequent analysis and purification.

Self-Validation:

-

Negative Control: Run a parallel incubation without the NADPH regenerating system. The absence of Olanzapine-N-oxide formation confirms the necessity of enzymatic activity.

-

Positive Control: If available, use a known substrate for FMO3 to confirm the activity of the microsomal preparation.

Chemical Synthesis of Olanzapine-N-oxide

Chemical synthesis provides a direct and often higher-yield route to Olanzapine-N-oxide, particularly when larger quantities are required for extensive studies.

Rationale for Reagent Choice

The N-oxidation of the piperazine nitrogen in olanzapine can be achieved using a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation due to its selectivity and reactivity under mild conditions.[13][14]

Experimental Protocol: Chemical Synthesis using m-CPBA

This protocol describes the synthesis of Olanzapine-N-oxide from olanzapine.

Materials:

-

Olanzapine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve olanzapine in dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5°C.[14]

-

Reagent Addition: Slowly add a solution of m-CPBA (approximately 1 equivalent) in dichloromethane to the cooled olanzapine solution.

-

Reaction: Stir the reaction mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 10-12 hours.[14] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or HPLC.

-

Quenching: After the reaction is complete, carefully quench any excess m-CPBA by washing the organic layer with a saturated sodium bicarbonate solution.

-

Extraction: Wash the organic layer with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by techniques such as column chromatography or recrystallization to obtain pure Olanzapine-N-oxide.

Self-Validation:

-

Spectroscopic Analysis: Confirm the identity and purity of the synthesized Olanzapine-N-oxide using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show the expected molecular ion peak for Olanzapine-N-oxide (C₁₇H₂₀N₄OS, molecular weight: 328.43 g/mol ).[3]

Analytical Characterization and Quantification

The successful generation of Olanzapine-N-oxide must be confirmed and the product quantified. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[15][16][17]

HPLC-MS/MS Method Parameters

A typical reversed-phase HPLC method can be employed for the separation of olanzapine and its metabolites.

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm)[18] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of olanzapine and metabolites |

| Flow Rate | 0.5 - 1.0 mL/min[19][20] |

| Injection Volume | 5 - 20 µL |

| Detection | UV at ~260 nm[15] or MS/MS |

| MS/MS Transition | For Olanzapine-N-oxide: Monitor the transition from the parent ion to a specific product ion. |

Experimental Workflow Visualization

Caption: Workflow for Olanzapine-N-oxide Generation.

Conclusion

The in vitro generation of Olanzapine-N-oxide is an attainable and essential step for comprehensive preclinical evaluation of olanzapine. Both enzymatic and chemical synthesis routes offer reliable means of producing this metabolite. The choice of method will depend on the specific requirements of the study, such as the desired yield and the need to mimic physiological conditions. Rigorous analytical characterization is paramount to ensure the identity and purity of the generated metabolite before its use in further pharmacological and toxicological assessments. This guide provides a robust framework for researchers to confidently produce Olanzapine-N-oxide for their preliminary studies.

References

-

Olanzapine - ClinPGx . PharmGKB. Link

-

Olanzapine Pathway, Pharmacokinetics - ClinPGx . PharmGKB. Link

-

In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism . PubMed. Link

-

Olanzapine. Pharmacokinetic and pharmacodynamic profile . PubMed. Link

-

A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices . MDPI. Link

-

The metabolic pathways of olanzapine . ResearchGate. Link

-

Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia . PubMed Central. Link

-

Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro . PubMed Central. Link

-

OLANZAPINE N-OXIDE | CymitQuimica . CymitQuimica. Link

-

Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants . PubMed Central. Link

-

Determination of Olanzapine in Five Different Pharmaceutical Form . Longdom Publishing. Link

-

In Vitro Characterization of Human Liver Microsomal Kinetics and Enzyme Involvement in Olanzapine Metabolism . ResearchGate. Link

-

Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 . Chemical Synthesis Database. Link

-

In vitro characterization of the human liver microsomal kinetics and reaction phenotyping of olanzapine metabolism . Mahidol University. Link

-

Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera . ResearchGate. Link

-

A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug . PubMed. Link

-

DEVELOPMENT OF HPLC METHOD FOR THE DETERMINATION OF OLANZAPINE IN BULK AND DOSAGE FORMS . International Journal of PharmTech Research. Link

-

US7981884B2 - Process for the preparation of olanzapine . Google Patents. Link

-

Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects genotyped for cytochrome P4502D6 and flavincontaining monooxygenase 3 . PubMed. Link

-

WO2007054750A2 - Process for the preparation of olanzapine . Google Patents. Link

-

Olanzapine N-oxide | Drug Metabolite . MedchemExpress.com. Link

-

DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC . TSI Journals. Link

-

Synthesis and Oxidant Properties of Phase 1 Benzepine N-Oxides of Common Antipsychotic Drugs . Synfacts. Link

-

Flow Synthesis of Olanzapine . Synfacts. Link

-

(PDF) Development of HPLC method for the determination of olanzapine in bulk and dosage forms . ResearchGate. Link

-

Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC . ResearchGate. Link

-

A New Validated Method for the Estimation of Olanzapine and Samidorphan Using High Performance Liquid Chromatography and of its Degradation . Journal of Pharmaceutical Research International. Link

-

Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro . Springer Medicine. Link

-

Olanzapine - LiverTox - NCBI Bookshelf . National Institutes of Health. Link

-

Olanzapine-impurities . Pharmaffiliates. Link

-

Olanzapine Pathway, Pharmacokinetics - ClinPGx . PharmGKB. Link

-

In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug . PubMed. Link

-

Metabolism of the antipsychotic drug olanzapine by CYP3A43 . PubMed. Link

-

olanzapine n-oxide - ClinPGx . PharmGKB. Link

-

Olanzapine N-Oxide | TRC-O253760-2.5MG . LGC Standards. Link

-

Process for the purification of olanzapine . European Patent Office. Link

-

(PDF) Genotoxic and oxidative damage potential of olanzapine in vitro . ResearchGate. Link

Sources

- 1. Olanzapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 174794-02-6: OLANZAPINE N-OXIDE | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects genotyped for cytochrome P4502D6 and flavincontaining monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]

- 14. US7981884B2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. longdom.org [longdom.org]

- 17. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sphinxsai.com [sphinxsai.com]

- 20. researchgate.net [researchgate.net]

Chemical structure and properties of Olanzapine-N-oxide.

An In-depth Technical Guide to the Chemical Structure and Properties of Olanzapine-N-oxide

Introduction

Olanzapine is a cornerstone second-generation (atypical) antipsychotic agent, widely prescribed for the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1] Like most xenobiotics, olanzapine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1][3] Among these, Olanzapine-N-oxide stands out as a significant product of oxidative metabolism. Understanding the chemical identity, properties, and biological fate of this metabolite is crucial for a comprehensive grasp of olanzapine's pharmacokinetics, for developing robust bioanalytical methods, and for ensuring drug safety and quality control in pharmaceutical manufacturing.

This technical guide provides a detailed exploration of Olanzapine-N-oxide, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical characteristics, metabolic origins, and the analytical techniques essential for its detection and quantification.

Chemical Identity and Structural Elucidation

Olanzapine-N-oxide is a direct metabolite of olanzapine, formed through the oxidation of the tertiary amine nitrogen atom in the N-methylpiperazine ring.[4] This seemingly minor modification significantly alters the molecule's electronic and steric properties.

Molecular Structure

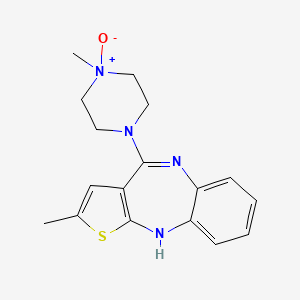

The core structure of Olanzapine-N-oxide retains the thienobenzodiazepine framework of the parent drug. The key modification is the addition of an oxygen atom to the nitrogen at the 4-position of the piperazine ring, forming an N-oxide bond.[4]

-

Chemical Name: 2-methyl-4-(4-methyl-4-oxido-1-piperazinyl)-10H-thieno[2,3-b][4][5]benzodiazepine[4][6]

-

Synonyms: LY 170238, Olanzapine EP Impurity D, Olanzapine USP Related Compound C[4][6][7]

Caption: 2D Chemical Structure of Olanzapine-N-oxide.

Spectroscopic Characterization

Structural confirmation of Olanzapine-N-oxide relies on a combination of spectroscopic techniques. While comprehensive public data is sparse, the expected spectral features can be inferred.

-

Mass Spectrometry (MS): In positive ion mode ESI-MS, Olanzapine-N-oxide would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 329.1. Tandem mass spectrometry (LC-MS/MS) is the definitive technique for its quantification in biological matrices, allowing for specific and sensitive detection through characteristic fragmentation patterns.[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The introduction of the N-oxide functionality induces significant changes compared to the parent olanzapine spectrum. The protons on the carbons adjacent to the N⁺-O⁻ group (in the piperazine ring) and the N-methyl protons would experience a downfield shift due to the deshielding effect of the positively charged nitrogen and the electronegative oxygen. A reference ¹H NMR spectrum is available on chemical databases like ChemicalBook.[10]

-

¹³C NMR: Similar to ¹H NMR, the carbon atoms within the piperazine ring, particularly those bonded directly to the N-oxide nitrogen, would exhibit downfield shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic stretches of the aromatic rings and C-N bonds. A key diagnostic peak would be the N-O stretching vibration, which typically appears in the 950-970 cm⁻¹ region for tertiary amine oxides.

Physicochemical Properties

The conversion to an N-oxide significantly impacts the physicochemical profile of the molecule, influencing its solubility, stability, and distribution.

| Property | Value / Description | Source(s) |

| Appearance | Light yellow to yellow or yellow-brown solid/powder. | [4][7][11] |

| Molecular Formula | C₁₇H₂₀N₄OS | [4][8] |

| Molecular Weight | 328.43 g/mol | [4][6] |

| Melting Point | 214-216 °C (with decomposition) | [12] |

| Solubility | Soluble in organic solvents like DMSO and Methanol (slightly).[4][7] Insoluble in water (inferred from parent drug). | [4][7][13] |

| pKa | 7.32 ± 0.20 (Predicted) | [7] |

| Stability | Can be formed as an impurity during olanzapine synthesis, suggesting potential for oxidative degradation.[14][15] Should be stored at low temperatures (-20°C) for long-term stability.[7] | [7][14][15] |

The N-oxide group introduces a polar, zwitterionic character, which can be expected to increase aqueous solubility compared to the parent drug, although it remains poorly soluble. This polarity change also affects its lipophilicity (LogP) and ability to cross biological membranes.

Synthesis and Purification

Olanzapine-N-oxide is not a commercial drug product but is primarily synthesized as a reference standard for metabolic studies, impurity profiling, and analytical method development.

Synthetic Pathway

The most direct and common laboratory synthesis involves the controlled oxidation of olanzapine.[16]

Reaction: Olanzapine + Oxidizing Agent → Olanzapine-N-oxide

-

Rationale for Experimental Choice: The tertiary amine on the piperazine ring of olanzapine is susceptible to oxidation. A meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation because it is a relatively selective and efficient oxidizing agent for converting tertiary amines to N-oxides under mild conditions.[16]

Caption: General workflow for the synthesis of Olanzapine-N-oxide.

Experimental Protocol (Illustrative)

-

Dissolution: Dissolve olanzapine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂).

-

Oxidation: Cool the solution in an ice bath and add m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise, maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by a weak base (e.g., sodium bicarbonate) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel to isolate the pure Olanzapine-N-oxide.[16]

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using MS to verify the molecular weight and NMR to confirm the structure, ensuring the N-oxidation occurred at the correct position. HPLC is used to determine the final purity.[16]

Metabolic Formation and Pharmacokinetics

Olanzapine-N-oxide is a Phase I metabolite of olanzapine.[3][17] Its formation is a minor pathway compared to the primary routes of direct glucuronidation and CYP1A2-mediated N-demethylation.[2][5]

Enzymatic Pathways

-

Primary Enzyme: The N-oxidation of olanzapine is primarily catalyzed by the flavin-containing monooxygenase 3 (FMO3) system.[2][3][18] FMOs are distinct from the cytochrome P450 system and specialize in oxidizing soft nucleophiles, such as tertiary amines.

-

Secondary Enzymes: In vitro studies suggest a minor contribution from Cytochrome P450 (CYP) enzymes , specifically CYP2D6 , to the formation of Olanzapine-N-oxide.[18][19]

Caption: Key metabolic pathways of Olanzapine.

Pharmacokinetic Relevance

Olanzapine-N-oxide is considered a clinically inactive or significantly less potent metabolite compared to the parent drug.[3][20] Its formation contributes to the overall clearance of olanzapine from the body. Factors that influence FMO3 and CYP2D6 activity, such as genetic polymorphisms, could potentially alter the ratio of metabolites formed, but the clinical significance of this is likely minimal given that N-oxidation is a minor pathway.[21][22]

Pharmacological and Toxicological Profile

The existing literature indicates that Olanzapine-N-oxide lacks significant pharmacological activity at the receptor targets of olanzapine.[20] Some sources suggest a possible association between this metabolite and side effects like weight gain and sedation, though this is not well-established.[4] Its primary role is that of a metabolic byproduct destined for excretion. From a pharmaceutical perspective, it is considered a process-related impurity and a metabolite, and its levels in the final drug product must be controlled within specified limits.

Analytical Methodologies

Accurate and sensitive quantification of Olanzapine-N-oxide is essential for pharmacokinetic studies, therapeutic drug monitoring (TDM), and forensic toxicology.

Sample Preparation

The choice of sample preparation is critical for removing interfering matrix components from biological samples (e.g., plasma, urine, whole blood) and concentrating the analyte.

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. The supernatant is then analyzed.[23] This method is fast but may suffer from matrix effects.

-

Liquid-Liquid Extraction (LLE): A more selective method where the sample is extracted with an immiscible organic solvent at a specific pH to isolate the analyte.

-

Solid-Phase Extraction (SPE): A highly selective and efficient method using a cartridge with a specific sorbent to bind the analyte, which is then washed and eluted with an appropriate solvent.[23]

Instrumental Analysis

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of Olanzapine-N-oxide due to its superior sensitivity and specificity.[4][9]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 174794-02-6: OLANZAPINE N-OXIDE | CymitQuimica [cymitquimica.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Olanzapine N-Oxide | TRC-O253760-2.5MG | LGC Standards [lgcstandards.com]

- 7. OLANZAPINE N-OXIDE | 174794-02-6 [amp.chemicalbook.com]

- 8. Olanzapine-N-oxide | C17H20N4OS | CID 135409492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OLANZAPINE N-OXIDE(174794-02-6) 1H NMR [m.chemicalbook.com]

- 11. Olanzapine N-Oxide | CymitQuimica [cymitquimica.com]

- 12. OLANZAPINE N-OXIDE | 174794-02-6 [chemicalbook.com]

- 13. jddtonline.info [jddtonline.info]

- 14. US7981884B2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]

- 15. WO2007054750A2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. ClinPGx [clinpgx.org]

- 19. ClinPGx [clinpgx.org]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Olanzapine-N-oxide: A Case for Comprehensive Metabolite Profiling in Drug Development

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the known metabolic pathways of the atypical antipsychotic olanzapine, with a specific focus on the biological activity of its N-oxide metabolite. Recognizing the current gaps in publicly available data for Olanzapine-N-oxide, this document serves as both a summary of existing knowledge and a practical methodological framework for its empirical characterization. As Senior Application Scientists, we emphasize the causality behind experimental choices, ensuring that the proposed protocols constitute a self-validating system for rigorous scientific inquiry.

Introduction: The Critical Imperative of Metabolite Profiling in Modern Drug Development

The journey of a drug candidate from discovery to clinical application is paved with meticulous evaluation of its efficacy and safety. A critical, yet sometimes under-addressed, aspect of this journey is the comprehensive characterization of its metabolites. The biotransformation of a parent drug can lead to the formation of compounds with significantly altered pharmacological profiles, ranging from inert substances to those with enhanced activity, different receptor affinities, or unique toxicities.[1] Therefore, a thorough understanding of drug metabolism is not merely a regulatory requirement but a fundamental component of responsible and effective drug development.[2]

Olanzapine, a thienobenzodiazepine, is a widely prescribed second-generation antipsychotic with a complex multireceptorial binding profile that is central to its therapeutic efficacy in schizophrenia and bipolar disorder.[3][4] It acts as an antagonist at dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT6), histamine (H1), muscarinic (M1-M5), and adrenergic (α1) receptors.[5] Like most xenobiotics, olanzapine undergoes extensive metabolism, primarily in the liver.[3] While its major metabolites, 10-N-glucuronide and 4'-N-desmethyl olanzapine, are generally considered to be pharmacologically inactive at clinically relevant concentrations, the biological activity of other metabolites, such as Olanzapine-N-oxide, remains less defined in the public domain.[6]

This guide will delve into the known metabolic landscape of olanzapine and pivot to a detailed exploration of the methodologies required to elucidate the biological activity of its N-oxide metabolite. The absence of readily available, specific pharmacological data for Olanzapine-N-oxide necessitates a proactive and methodologically sound approach to fill this knowledge gap. We will provide detailed experimental protocols, from in vitro receptor binding and functional assays to in vivo models, to empower researchers to undertake a thorough investigation of this and other drug metabolites.

The Metabolic Fate of Olanzapine: Formation of Olanzapine-N-oxide

Olanzapine is subject to extensive first-pass metabolism, with approximately 40% of an oral dose being metabolized before it reaches systemic circulation.[3] The primary metabolic pathways are direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[6]

The formation of Olanzapine-N-oxide is a Phase I metabolic reaction primarily catalyzed by the flavin-containing monooxygenase system, specifically FMO3, with a minor contribution from CYP2D6.[7][8] This reaction involves the oxidation of the nitrogen atom in the piperazine ring.

While the major circulating metabolites are reported to be inactive, the pharmacological profile of Olanzapine-N-oxide is not well-documented in peer-reviewed literature. Contradictory information from commercial suppliers, with some suggesting potential antipsychotic activity, underscores the need for empirical validation.[9] The N-oxidation of other antipsychotics, such as phenothiazines, has been shown to yield metabolites with retained, albeit reduced, biological activity, highlighting that the pharmacological impact of this metabolic step cannot be dismissed without direct investigation.

A Methodological Framework for Characterizing the Biological Activity of Olanzapine-N-oxide

To address the existing knowledge gap, a systematic evaluation of the biological activity of Olanzapine-N-oxide is required. The following sections outline detailed experimental protocols that form a comprehensive workflow for such a characterization.

In Vitro Pharmacological Profiling

The initial step is to determine the affinity and functional activity of Olanzapine-N-oxide at the same panel of receptors targeted by the parent compound, olanzapine.

Objective: To determine the binding affinities (Ki) of Olanzapine-N-oxide for a panel of relevant G-protein coupled receptors (GPCRs).

Protocol: Radioligand Binding Assay

-

Receptor Preparation: Utilize commercially available cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D1, D2, D4; serotonin 5-HT2A, 5-HT2C; histamine H1; muscarinic M1, M3; adrenergic α1).

-

Assay Buffer: Prepare an appropriate assay buffer for each receptor type, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

-

Competition Binding:

-

In a 96-well plate, combine the cell membranes, a constant concentration of a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors), and increasing concentrations of unlabeled Olanzapine-N-oxide.

-

For comparison, run parallel competition assays with unlabeled olanzapine.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Quantification: Wash the filters with cold assay buffer to remove unbound radioligand. After drying, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Receptor Binding Affinity (Ki, nM) of Olanzapine for Key Receptors

| Receptor | Olanzapine Ki (nM) | Olanzapine-N-oxide Ki (nM) |

| Dopamine D1 | 31 | To be determined |

| Dopamine D2 | 11 | To be determined |

| Dopamine D4 | 27 | To be determined |

| Serotonin 5-HT2A | 4 | To be determined |

| Serotonin 5-HT2C | 11 | To be determined |

| Serotonin 5-HT6 | 5 | To be determined |

| Histamine H1 | 7 | To be determined |

| Muscarinic M1 | 1.9 | To be determined |

| Adrenergic α1 | 19 | To be determined |

| Note: Olanzapine Ki values are approximate and sourced from publicly available literature for comparative purposes. |

Objective: To determine whether Olanzapine-N-oxide acts as an agonist, antagonist, or has no functional effect at the receptors for which it shows significant binding affinity.

Protocol: Gs/Gi-Coupled Receptor (cAMP) Assay

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the Gs- or Gi-coupled receptor of interest.

-

Assay Principle: Measure the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors increase cAMP upon agonist stimulation, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of Olanzapine-N-oxide.

-

Stimulate the cells with a known agonist for the receptor at its EC50 concentration.

-

For Gi-coupled receptors, co-stimulate with forskolin.

-

-

Agonist Mode: Incubate the cells with increasing concentrations of Olanzapine-N-oxide alone.

-

cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis:

-

In antagonist mode, plot the agonist response against the concentration of Olanzapine-N-oxide to determine the IC50 and subsequently the Kb (antagonist dissociation constant).

-

In agonist mode, plot the cAMP response against the concentration of Olanzapine-N-oxide to determine the EC50 and Emax (maximum effect).

-

Protocol: Gq-Coupled Receptor (Calcium Flux) Assay

-

Cell Culture: Use a cell line expressing the Gq-coupled receptor of interest.

-

Assay Principle: Measure the transient increase in intracellular calcium concentration upon receptor activation.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Mode: Pre-incubate the cells with Olanzapine-N-oxide before adding a known agonist.

-

Agonist Mode: Add increasing concentrations of Olanzapine-N-oxide directly to the cells.

-

Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time.

-

Data Analysis: Analyze the dose-response curves to determine IC50/Kb (antagonist) or EC50/Emax (agonist).

In Vivo Characterization

Should the in vitro data suggest that Olanzapine-N-oxide possesses significant biological activity, further in vivo studies are warranted.

Objective: To determine the pharmacokinetic profile of Olanzapine-N-oxide and its ability to cross the blood-brain barrier.

Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Administration: Administer a single dose of Olanzapine-N-oxide via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood samples at multiple time points post-administration. For CNS penetration, collect brain tissue at the same time points.

-

Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

-

Bioanalysis: Quantify the concentration of Olanzapine-N-oxide in plasma and brain homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability. Determine the brain-to-plasma concentration ratio to assess CNS penetration.

Objective: To assess whether Olanzapine-N-oxide exhibits antipsychotic-like activity in established animal models.

Protocol: Amphetamine-Induced Hyperlocomotion

-

Animal Model: Use mice or rats.

-

Procedure:

-

Administer Olanzapine-N-oxide or vehicle.

-

After a pre-treatment period, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion, a model for dopamine hyperactivity.

-

Place the animals in an open-field arena and record their locomotor activity using automated tracking software.

-

-

Rationale: Antipsychotic drugs that block dopamine D2 receptors typically attenuate amphetamine-induced hyperlocomotion.

Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

-

Animal Model: Use rats or mice.

-

Procedure:

-

Place the animal in a startle chamber.

-

Present a loud acoustic stimulus (pulse) that elicits a startle response.

-

On some trials, present a weaker acoustic stimulus (prepulse) shortly before the pulse.

-

Measure the startle response with and without the prepulse.

-

-

Rationale: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can often reverse deficits in PPI induced by dopamine agonists or NMDA antagonists. Researchers can test the ability of Olanzapine-N-oxide to reverse a chemically-induced PPI deficit.

Conclusion and Future Directions

The comprehensive biological characterization of drug metabolites is a cornerstone of modern, responsible drug development. In the case of Olanzapine-N-oxide, a metabolite of the widely used antipsychotic olanzapine, there is a clear need for publicly available, quantitative pharmacological data. While the prevailing view is that olanzapine's major metabolites are clinically inactive, the potential for N-oxide metabolites to retain or possess novel biological activities necessitates empirical validation.

This technical guide has outlined the known metabolic pathways of olanzapine and provided a detailed, methodologically robust framework for researchers to systematically investigate the biological activity of Olanzapine-N-oxide. By employing the described in vitro receptor binding and functional assays, followed by in vivo pharmacokinetic and behavioral studies where warranted, the scientific community can definitively elucidate the pharmacological profile of this metabolite. The insights gained from such studies will not only enhance our understanding of olanzapine's overall disposition and effects but also reinforce the critical importance of thorough metabolite profiling in the development of safer and more effective therapeutics.

References

- Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed. (n.d.).

-

Olanzapine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 10, 2026, from [Link]

-

Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PubMed Central. (2023, December 21). Retrieved January 10, 2026, from [Link]

-

Olanzapine Pharmacokinetics - Psychopharmacology Institute. (2014, December 13). Retrieved January 10, 2026, from [Link]

-

Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Pharmacokinetics of Olanzapine: A Comprehensive Review | Omics. (2023, June 5). Retrieved January 10, 2026, from [Link]

-

Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Metabolic pathways of olanzapine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

CYP-catalysed cycling of clozapine and clozapine- N-oxide promotes the generation of reactive oxygen species in vitro - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis and biological activity of the putative metabolites of the atypical antipsychotic agent tiospirone | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]

-

Receptor potencies (Ki values, nM) of selected antipsychotic agents - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved January 10, 2026, from [Link]

-

Antipsychotic Medication Dopamine Receptor K i Values | Download Table - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Olanzapine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 10, 2026, from [Link]

-

N-oxides of phenothiazine antipsychotics: effects on in vivo and in vitro estimates of dopaminergic function - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Olanzapine | C17H20N4S | CID 135398745 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Olanzapine-N-oxide | C17H20N4OS | CID 135409492 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Olanzapine: a basic science update - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Antioxidant properties of atypical antipsychotic drugs used in the treatment of schizophrenia - PubMed. (2016, July 20). Retrieved January 10, 2026, from [Link]

-

olanzapine n-oxide - ClinPGx. (n.d.). Retrieved January 10, 2026, from [Link]

-

Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar. (2024, March 29). Retrieved January 10, 2026, from [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed. (2024, April 11). Retrieved January 10, 2026, from [Link]

-

N-oxides of phenothiazine antipsychotics: effects on in vivo and in vitro estimates of dopaminergic function - Penn State Research Database. (n.d.). Retrieved January 10, 2026, from [Link]

-

Metabolites in Drug Development: What is a Metabolite? | Allucent. (n.d.). Retrieved January 10, 2026, from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, alpha 1-adrenergic and muscarinic receptors in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. ClinPGx [clinpgx.org]

- 6. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 174794-02-6: OLANZAPINE N-OXIDE | CymitQuimica [cymitquimica.com]

- 8. pure.psu.edu [pure.psu.edu]

- 9. researchgate.net [researchgate.net]

Technical Guide: Olanzapine-N-Oxide as a Potential Biomarker of Olanzapine Exposure

Abstract

Olanzapine is a cornerstone atypical antipsychotic for treating schizophrenia and bipolar disorder. However, its significant interindividual pharmacokinetic variability presents a substantial challenge to optimizing therapy, necessitating Therapeutic Drug Monitoring (TDM).[1] While TDM typically focuses on the parent drug, monitoring specific metabolites can offer a more nuanced understanding of drug disposition. This guide provides a deep technical exploration into olanzapine-N-oxide, a metabolite formed by the flavin-containing monooxygenase (FMO) system, as a potential biomarker for olanzapine exposure. We will dissect the metabolic pathways of olanzapine, present the scientific rationale for investigating olanzapine-N-oxide, detail the requisite analytical methodologies for its quantification, and discuss the pathway toward its clinical validation.

The Clinical Imperative for Advanced Olanzapine Monitoring

Olanzapine therapy is characterized by a wide range of effective plasma concentrations and a high degree of inter-patient variability in drug clearance.[1] Factors such as genetics, sex, smoking status, and co-medications can significantly alter drug exposure, impacting both efficacy and the risk of adverse effects like metabolic syndrome.[2][3][4]

Therapeutic Drug Monitoring (TDM) is strongly recommended to personalize dosing, with a suggested optimal serum level between 20 to 40 ng/mL, while levels beyond 80–100 ng/mL increase the likelihood of toxicity.[1][2] Standard TDM, however, provides only a snapshot of the parent drug concentration. A biomarker that integrates information about metabolic pathways could offer a more stable and informative measure of drug exposure, potentially improving dose optimization and patient outcomes.

The Metabolic Fate of Olanzapine: A Multi-Enzyme System

Following oral administration, olanzapine undergoes extensive first-pass metabolism, with only about 60% of the dose reaching systemic circulation.[2] The biotransformation is complex, involving both Phase I oxidation and Phase II conjugation reactions, primarily in the liver.

The principal metabolic pathways are:

-

Direct Glucuronidation: Uridine diphosphate glucuronosyltransferases (UGTs), particularly UGT1A4 and UGT2B10, conjugate olanzapine to form 10-N-glucuronide, the most abundant circulating metabolite.[2][5]

-

CYP450-Mediated Oxidation:

-

CYP1A2 is the primary enzyme responsible for demethylation, forming 4'-N-desmethylolanzapine. The activity of CYP1A2 is famously induced by smoking and inhibited by drugs like fluvoxamine, contributing significantly to pharmacokinetic variability.[3][4][6]

-

CYP2D6 plays a minor role, producing 2-hydroxymethylolanzapine.[2][4]

-

-

FMO-Mediated N-Oxidation:

These pathways collectively metabolize olanzapine into pharmacologically inactive metabolites.

Sources

- 1. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Aqueous Solubility and Stability of Olanzapine-N-oxide for Researchers and Drug Development Professionals

Foreword: Navigating the Analytical Landscape of a Key Metabolite

Olanzapine, an atypical antipsychotic, has been a cornerstone in the management of schizophrenia and bipolar disorder. Its metabolic fate in vivo leads to the formation of several metabolites, among which Olanzapine-N-oxide is significant.[1][2][3] For drug development professionals and researchers, a thorough understanding of the physicochemical properties of such metabolites is paramount for a complete safety and efficacy profile of the parent drug. This guide provides a comprehensive overview of the aqueous solubility and stability of Olanzapine-N-oxide, addressing the current knowledge gaps and presenting a robust framework for its experimental characterization. While direct, extensive public data on the aqueous characteristics of Olanzapine-N-oxide is limited, this paper will synthesize available information on the parent compound and related chemical moieties to provide a predictive and methodological guide.

Physicochemical Profile of Olanzapine-N-oxide

Olanzapine-N-oxide is a metabolite of Olanzapine formed through the action of flavin-containing monooxygenase systems.[1] It is characterized by the oxidation of the nitrogen atom in the piperazine ring.[3] This modification significantly alters the electronic and steric properties of the molecule compared to the parent drug, Olanzapine, which in turn is expected to influence its solubility and stability.

| Property | Olanzapine-N-oxide | Reference |

| Molecular Formula | C17H20N4OS | [4][5] |

| Molecular Weight | 328.43 g/mol | [4][5] |

| Appearance | Light Yellow to Yellow Solid | [3][4] |

| Solubility | Soluble in organic solvents such as DMSO and Methanol. | [3][6] |

| Aqueous Solubility | Data not extensively available in public literature. Expected to be pH-dependent. |

Aqueous Solubility: A Predictive and Experimental Approach

The Influence of the N-oxide Moiety and pH

The presence of the N-oxide group introduces a polar functional group that can participate in hydrogen bonding with water molecules. This would generally be expected to increase aqueous solubility compared to a non-oxidized tertiary amine, particularly at neutral and acidic pH. The N-oxide group can also influence the pKa of the molecule. The pKa of Olanzapine-N-oxide is predicted to be around 7.32.[6] This suggests that the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.

At pH values below the pKa, the molecule will be protonated and exist as a more soluble cationic species. Conversely, at pH values above the pKa, the neutral, less soluble form will predominate. A comprehensive understanding of this pH-solubility profile is essential for predicting its behavior in different physiological environments and for developing suitable analytical methods.

Experimental Protocol for Determining pH-Solubility Profile

To empirically determine the aqueous solubility of Olanzapine-N-oxide, a standardized shake-flask method is recommended. This protocol is designed to provide accurate and reproducible data.

Objective: To determine the equilibrium solubility of Olanzapine-N-oxide in aqueous solutions across a physiologically relevant pH range.

Materials:

-

Olanzapine-N-oxide reference standard

-

Phosphate, acetate, and borate buffer systems (or other suitable buffers) covering a pH range of 2 to 10

-

HPLC-grade water

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters (0.22 µm)

-

Validated HPLC-UV or LC-MS/MS method for the quantification of Olanzapine-N-oxide[1][2]

Procedure:

-

Buffer Preparation: Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7.4, 9, and 10).

-

Sample Preparation: Add an excess amount of Olanzapine-N-oxide to vials containing each buffer solution. The excess solid should be clearly visible to ensure that saturation is achieved.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered samples appropriately with the mobile phase and analyze using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved Olanzapine-N-oxide.[1][2]

-

Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile.

Aqueous Stability: Unveiling Degradation Pathways

The stability of a drug metabolite is a critical factor in ensuring the accuracy of pharmacokinetic studies and in identifying potential safety liabilities. Forced degradation studies are essential for elucidating the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8] While specific stability data for Olanzapine-N-oxide is scarce, a comprehensive forced degradation study can be designed based on the known degradation pathways of the parent drug, Olanzapine.[7][9][10]

Potential Degradation Pathways

Based on the structure of Olanzapine-N-oxide and the known instability of the parent compound, the following degradation pathways should be investigated:

-

Hydrolysis: The thienobenzodiazepine core of Olanzapine is susceptible to hydrolysis under both acidic and basic conditions.[7][11] It is plausible that Olanzapine-N-oxide will exhibit similar instability. The degradation kinetics are likely to follow first-order kinetics and be catalyzed by hydrogen and hydroxide ions.[11][12][13]

-

Oxidation: The thiophene ring and the piperazine moiety are potential sites for oxidation.[7] While the piperazine nitrogen is already oxidized in Olanzapine-N-oxide, further oxidative degradation could occur.

-

Photodegradation: Although solid-state Olanzapine is relatively stable to light, degradation can occur in solution upon exposure to UV or visible light.[7] The photosensitivity of Olanzapine-N-oxide should be evaluated.

-

Reduction: In biological systems, N-oxides can be reduced back to the corresponding tertiary amine. One study has confirmed the reduction of Olanzapine-N-oxide to Olanzapine in whole blood in vitro.[14] This reductive pathway may also be relevant under certain chemical conditions.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on Olanzapine-N-oxide.

Caption: Workflow for Forced Degradation Studies of Olanzapine-N-oxide.

Step-by-Step Protocol for a Typical Forced Degradation Condition (Acid Hydrolysis)

Objective: To evaluate the stability of Olanzapine-N-oxide under acidic conditions and to identify potential degradation products.

Materials:

-

Olanzapine-N-oxide stock solution

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH) for neutralization

-

Validated stability-indicating HPLC or LC-MS/MS method

-

Heating block or water bath

Procedure:

-

Sample Preparation: To an aliquot of the Olanzapine-N-oxide stock solution, add an equal volume of 0.1 M HCl.[7]

-

Stress Application: Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours).[7][8]

-

Time-Point Sampling: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze using the validated stability-indicating method.

-

Peak Purity and Mass Balance: Assess the purity of the Olanzapine-N-oxide peak at each time point using a photodiode array (PDA) detector. Calculate the mass balance to account for all the material.

-

Degradant Identification: If significant degradation is observed, use LC-MS/MS to obtain the mass spectra of the degradation products for structural elucidation.

Analytical Methodologies for Quantification

A sensitive and specific analytical method is crucial for the accurate determination of Olanzapine-N-oxide in both solubility and stability studies. Several methods have been published for the simultaneous quantification of Olanzapine and its metabolites in biological fluids, which can be adapted for in vitro studies.[1][2][14][15][16]

Recommended Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[1][2]

Key Method Parameters:

-

Column: A reversed-phase C18 column is typically used for the separation of Olanzapine and its metabolites.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Selected Reaction Monitoring (SRM) in positive ion mode provides high selectivity and sensitivity for quantification. The precursor and product ions for Olanzapine-N-oxide would need to be optimized. For Olanzapine-N-oxide, a precursor ion of m/z 329 and a product ion of m/z 229 have been reported.[1]

The following diagram illustrates the logical relationship in developing and validating a stability-indicating analytical method.

Caption: Logical Flow for Stability-Indicating Method Validation.

Conclusion and Future Directions

While Olanzapine-N-oxide is a well-identified metabolite of Olanzapine, a comprehensive public database of its aqueous solubility and stability is yet to be established. This guide has provided a predictive framework based on its chemical structure and the known properties of its parent compound. More importantly, it has outlined robust, field-proven methodologies for the experimental determination of these critical physicochemical parameters. By following the detailed protocols for solubility assessment and forced degradation studies, researchers and drug development professionals can generate the necessary data to build a complete profile of Olanzapine-N-oxide. Such studies are not only fundamental for regulatory compliance but are also essential for a deeper understanding of the overall pharmacology and safety of Olanzapine. Future research should focus on publishing the empirical data generated from these types of studies to fill the existing knowledge gap in the scientific literature.

References

-

Rangiah, K. (2014). Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera. Analytical Methods, 6(14), 5245-5252. [Link]

- Rangiah, K. (2014).

-

Dziurkowska, E., & Wesolowski, M. (2021). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 26(11), 3366. [Link]

-

Rangiah, K. (2014). Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera. ResearchGate. [Link]

-

Singh, S., et al. (2011). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Journal of Chromatographic Science, 49(2), 126-131. [Link]

-

Kinoshita, H., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Forensic Toxicology, 41, 318–328. [Link]

-

Djordjević Filijović, N., et al. (2015). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 111, 235-244. [Link]

-

Ghareeb, M. M., et al. (2015). Enhancing the aqueous solubility and dissolution of olanzapine using freeze-drying. Brazilian Journal of Pharmaceutical Sciences, 51(4), 745-755. [Link]

-

National Center for Biotechnology Information. (n.d.). Olanzapine-N-oxide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Olanzapine-d3 N-Oxide. PubChem Compound Database. Retrieved from [Link]

-

Mbah, C. J. (2011). Olanzapine degradation kinetics in aqueous solution. ResearchGate. [Link]

-

Djordjević Filijović, N., et al. (2015). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. ResearchGate. [Link]

-

Sane, R. T., et al. (2008). Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions. Semantic Scholar. [Link]

-

Mbah, C. J. (2011). Olanzapine degradation kinetics in aqueous solution. Pharmazie, 66(3), 168-170. [Link]

-

Mbah, C. J. (2011). Olanzapine degradation kinetics in aqueous solution. University of Nigeria, Nsukka. [Link]

-

Ghareeb, M. M., et al. (2015). Enhancing the aqueous solubility and dissolution of olanzapine using freeze-drying. ResearchGate. [Link]

-

da Silva, J. F. (2022). Understanding the degradation of olanzapine by an oxidative pathway in samples with different fractions of amorphous and crystalline contents. Universidade de Lisboa. [Link]

-

Dixit, M., et al. (2014). Enhancing Solubility and Dissolution of Olanzapine by Spray Drying Using β- Cyclodextrin Polymer. Journal of Applied Pharmaceutical Science, 4(11), 081-086. [Link]

Sources

- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. CAS 174794-02-6: OLANZAPINE N-OXIDE | CymitQuimica [cymitquimica.com]

- 4. Olanzapine N-Oxide | CymitQuimica [cymitquimica.com]

- 5. Olanzapine-N-oxide | C17H20N4OS | CID 135409492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OLANZAPINE N-OXIDE | 174794-02-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]

- 11. Olanzapine degradation kinetics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. unn.edu.ng [unn.edu.ng]

- 14. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Flavin-Containing Monooxygenase 3 (FMO3) Metabolism of Olanzapine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a cornerstone atypical antipsychotic, undergoes complex hepatic metabolism involving multiple enzymatic pathways. While the roles of Cytochrome P450 (CYP) enzymes are well-documented, the contribution of Flavin-containing monooxygenase 3 (FMO3) represents a critical and often nuanced aspect of its disposition. This guide provides a comprehensive technical overview of the FMO3-mediated metabolism of olanzapine, focusing on the formation of olanzapine N-oxide. We delve into the enzymology of this pathway, the significant impact of FMO3 genetic polymorphisms on metabolic activity, and the resulting implications for clinical pharmacokinetics and patient outcomes. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols for in vitro characterization and genetic analysis, and discusses the strategic importance of considering the FMO3 pathway in drug development and personalized medicine.

Introduction: The Role of FMO3 in Drug Metabolism

The Flavin-containing monooxygenase (FMO) system is a family of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, primarily nitrogen and sulfur, in a wide array of xenobiotics.[1] Unlike the extensively studied Cytochrome P450 (CYP) system, FMOs are generally not susceptible to induction or mechanism-based inhibition, making their contribution to drug clearance less variable due to environmental factors but highly dependent on genetic makeup.[1][2]

FMO3 is the predominant and most important FMO isoform in the adult human liver, responsible for the metabolism of numerous therapeutic drugs and the detoxification of various dietary-derived compounds.[3] Genetic variants in the FMO3 gene can lead to significant inter-individual differences in enzyme activity, ranging from severely impaired function, as seen in the rare disorder Trimethylaminuria, to more subtle variations that can alter drug efficacy and toxicity.[4]

Olanzapine Metabolism: The FMO3 N-Oxidation Pathway

Olanzapine is extensively metabolized in the liver through several pathways, including direct glucuronidation and CYP-mediated oxidation.[5] The primary routes involve CYP1A2-mediated N-demethylation and 2-hydroxylation, as well as UGT1A4-mediated 10-N-glucuronidation.[5] A significant, though often considered minor, pathway is the N-oxidation of the tertiary amine on the piperazine ring, which results in the formation of olanzapine N-oxide.[6] This reaction is catalyzed predominantly by FMO3, with some contribution from CYP2D6.[6][7]

The olanzapine N-oxide metabolite is pharmacologically inactive and more polar than the parent compound, facilitating its excretion.[7] While not the primary clearance pathway, the N-oxidation of olanzapine is highly dependent on FMO3 function, making it a key indicator of FMO3 activity in individuals treated with the drug.[8]

Figure 1: Simplified overview of major olanzapine metabolic pathways.

Genetic Polymorphisms of FMO3 and Their Impact on Olanzapine Metabolism

Genetic variability in the FMO3 gene is a primary determinant of inter-individual differences in enzyme activity.[4] Several single nucleotide polymorphisms (SNPs) have been identified that result in decreased FMO3 function. Two of the most common and clinically relevant variants are:

-

c.472G>A (p.Glu158Lys or E158K; rs2266782)

-

c.923A>G (p.Glu308Gly or E308G; rs2266780)

These two variants often exist in linkage disequilibrium and can form a haplotype ([E158K; E308G]) that is associated with moderately reduced FMO3 activity.[3]

Studies have demonstrated that individuals homozygous for the G allele at rs2266780 (p.Glu308Gly) exhibit significantly lower dose-adjusted serum concentrations of the olanzapine N-oxide metabolite compared to those with the A-variant.[8] This directly supports the in vivo role of FMO3 in the N-oxidation of olanzapine and highlights how genetic variation can alter the metabolic profile of the drug.[8] However, this reduction in the N-oxide metabolite does not typically lead to a significant alteration in the overall exposure (AUC) of the parent olanzapine, as N-oxidation is not the predominant clearance pathway.[9]

Clinical Causality:

The reduced formation of olanzapine N-oxide in individuals with low-activity FMO3 variants means that a larger fraction of the drug may be shunted through other metabolic pathways, primarily those mediated by CYP enzymes. While this does not substantially alter total olanzapine clearance, it underscores the importance of a multi-pathway clearance mechanism. For drugs where FMO3-mediated metabolism is the primary route of elimination, such polymorphisms would have a much more pronounced effect on drug exposure and potential toxicity.[2]

Experimental Methodologies for FMO3 Metabolism Studies

In Vitro FMO3-Mediated Olanzapine N-Oxidation Assay

Characterizing the kinetics of FMO3-mediated metabolism is crucial for preclinical drug development. This is typically achieved using recombinant human FMO3 expressed in systems like baculovirus-infected insect cells (Spodoptera frugiperda, Sf9).[3]

Objective: To determine the rate of formation of olanzapine N-oxide from olanzapine by recombinant human FMO3 and to calculate kinetic parameters (Km and Vmax).

Experimental Workflow Diagram:

Figure 2: Workflow for an in vitro FMO3 enzyme kinetic assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

Cofactor Solution: 10 mM NADPH in buffer. Prepare fresh.

-

Enzyme Preparation: Recombinant human FMO3 (e.g., in Sf9 insect cell microsomes), diluted in buffer to a working concentration (e.g., 20-50 pmol/incubation).[3]

-

Substrate Stock: Olanzapine dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

-

Substrate Working Solutions: Prepare a range of olanzapine concentrations (e.g., 1 µM to 500 µM) by serial dilution in buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine 20 pmol of recombinant FMO3 with the olanzapine working solution in a final volume of 190 µL.[3]

-

Pre-incubate the mixture for 3 minutes at 37°C with gentle agitation.[3]

-

Initiate the reaction by adding 10 µL of the 10 mM NADPH solution (final concentration: 0.5 mM).[3]

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., olanzapine-d3 N-oxide).

-

Vortex briefly and centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Quantification by LC-MS/MS:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of olanzapine N-oxide.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[10]

-

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for olanzapine N-oxide and the internal standard.

-

-

Data Analysis:

-

Calculate the velocity of the reaction (e.g., in pmol of product/min/pmol of FMO3).

-